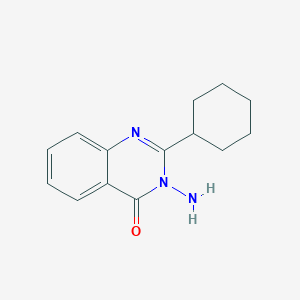

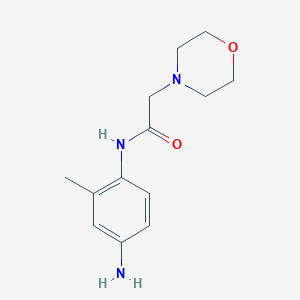

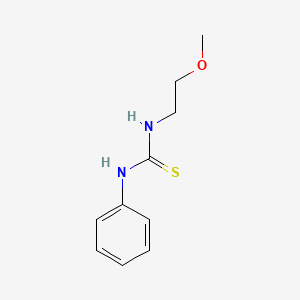

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with potential anticancer properties, involves a multi-step reaction starting with ethyl 2-(2-isopropylphenoxy) acetic acid. This precursor is stirred with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The resulting crude product is then recrystallized to achieve the desired purity. The synthesis process is characterized by its good yield and the use of common reagents and solvents in organic chemistry .

Molecular Structure Analysis

The molecular structure of the synthesized compound has been determined through crystallographic analysis. It crystallizes in the orthorhombic crystal system with space group Pbca. The unit cell parameters are a = 7.4250 (4) Å, b = 14.9753 (7) Å, c = 27.5656 (14) Å, and Z = 4. The crystal structure was solved using direct methods and refined to a final R-factor of 0.042 for 2158 observed reflections. The structure exhibits intermolecular hydrogen bonds of the type N–H···O, which are crucial for the stability of the crystal lattice. Additionally, two intramolecular interactions, N1-H1…O2 and N2-H2B…N1, were observed, which may influence the biological activity of the compound .

Chemical Reactions Analysis

The anticancer activity of the synthesized compound was explored through in silico modeling, targeting the VEGFr receptor. This receptor is significant in cancer biology as it plays a role in angiogenesis. The compound's interaction with the receptor suggests that it may have potential as an anticancer agent. However, the specific chemical reactions between the compound and the biological target are not detailed in the provided data and would require further biochemical and pharmacological studies to elucidate .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA), a related compound, have been studied in the context of its role as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound demonstrated high inhibition efficiency, which was confirmed by various techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The adsorption behavior of MPA on mild steel follows the Langmuir adsorption isotherm model, indicating a strong and spontaneous adsorption process. The negative value of the standard free energy of adsorption and the calculated activation energy of corrosion provide insights into the thermodynamics and mechanism of corrosion inhibition by MPA .

科学的研究の応用

Antimalarial Activity : Werbel et al. (1986) synthesized a series of compounds related to N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide, demonstrating significant antimalarial potency against Plasmodium berghei in mice. These compounds showed potential for extended infection protection even with oral administration, suggesting their viability for clinical trials in humans (Werbel et al., 1986).

DNA and Protein Binding Studies : Raj (2020) investigated the DNA-binding interactions of similar compounds with calf thymus DNA, indicating interactions via intercalation. Their study also revealed strong binding abilities with bovine serum albumin (BSA), a protein, suggesting potential biological applications (Raj, 2020).

Antimicrobial and Hemolytic Activity : A study by Gul et al. (2017) on derivatives of N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide showed notable antimicrobial activity against various microbial species. They also evaluated hemolytic activity, finding most compounds to have low toxicity, which is promising for biological applications (Gul et al., 2017).

Corrosion Inhibition : Nasser and Sathiq (2017) explored the use of similar Mannich bases as corrosion inhibitors for mild steel in acidic environments. Their findings suggest these compounds can significantly reduce corrosion, indicating potential applications in material science and engineering (Nasser & Sathiq, 2017).

Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective antifungal agents against Candida and Aspergillus species. They optimized the series for better plasmatic stability while maintaining antifungal efficacy, which is vital for potential therapeutic use (Bardiot et al., 2015).

Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized coordination complexes using pyrazole-acetamide derivatives and studied their antioxidant activities. These complexes showed significant activity, highlighting potential in chemical and biological research (Chkirate et al., 2019).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.

将来の方向性

This could involve potential applications, ongoing research, and open questions about the compound.

Please consult with a qualified professional or refer to specific resources for detailed information. If you have any other questions or need information on a different topic, feel free to ask!

特性

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIRQQCLYMQVPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)